2-(tert-Butyl)quinoxalin-6-amine
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Overview
Description
2-(tert-Butyl)quinoxalin-6-amine is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse pharmacological properties. This compound features a quinoxaline core substituted with a tert-butyl group at the 2-position and an amine group at the 6-position. Quinoxalines are significant in medicinal chemistry due to their broad-spectrum biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of o-phenylenediamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine . The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and continuous-flow processes are used to enhance efficiency and yield . These methods allow for the rapid and scalable production of quinoxaline derivatives, including 2-(tert-Butyl)quinoxalin-6-amine.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)quinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(tert-Butyl)quinoxalin-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Industry: Quinoxaline derivatives are used in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)quinoxalin-6-amine involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes and proteins essential for the survival and replication of microorganisms and cancer cells. For example, it may inhibit DNA gyrase in bacteria or topoisomerase in cancer cells, leading to cell death . The exact molecular pathways involved depend on the specific biological context and target organism.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family, known for its antimicrobial and anticancer properties.
2-Methylquinoxaline: Similar in structure but with a methyl group instead of a tert-butyl group, exhibiting different biological activities.
6-Nitroquinoxaline: Contains a nitro group at the 6-position, used in the study of enzyme inhibition and as a precursor for other derivatives.
Uniqueness
2-(tert-Butyl)quinoxalin-6-amine is unique due to the presence of the tert-butyl group, which can influence its lipophilicity and biological activity. This structural modification can enhance its ability to penetrate cell membranes and interact with molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-tert-butylquinoxalin-6-amine |
InChI |
InChI=1S/C12H15N3/c1-12(2,3)11-7-14-10-6-8(13)4-5-9(10)15-11/h4-7H,13H2,1-3H3 |
InChI Key |
BBWWDOITGGTVPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C2C=C(C=CC2=N1)N |
Origin of Product |
United States |
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